AChE/BChE-IN-5

Alzheimer's disease Cholinesterase inhibition Carbamate SAR

AChE/BChE-IN-5 (BMC-16; CAS 2410992-68-4) is a synthetic carbamate compound identified in a 2020 structure–activity relationship study as a dual inhibitor of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). It belongs to a series of bambuterol-derived analogues designed to overcome limitations of the clinically approved dual inhibitor rivastigmine.

Molecular Formula C17H26N2O3
Molecular Weight 306.4 g/mol
Cat. No. B12408905
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAChE/BChE-IN-5
Molecular FormulaC17H26N2O3
Molecular Weight306.4 g/mol
Structural Identifiers
SMILESCN(C)C(=O)OC1=CC=C(C=C1)C(CNC2CCCCC2)O
InChIInChI=1S/C17H26N2O3/c1-19(2)17(21)22-15-10-8-13(9-11-15)16(20)12-18-14-6-4-3-5-7-14/h8-11,14,16,18,20H,3-7,12H2,1-2H3
InChIKeyLWKLYVICZGZBDR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

AChE/BChE-IN-5 (BMC-16) Technical Procurement Profile: A Comparator-Based Introduction


AChE/BChE-IN-5 (BMC-16; CAS 2410992-68-4) is a synthetic carbamate compound identified in a 2020 structure–activity relationship study as a dual inhibitor of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) [1]. It belongs to a series of bambuterol-derived analogues designed to overcome limitations of the clinically approved dual inhibitor rivastigmine. The primary research paper reports that AChE/BChE-IN-5 inhibits electric eel AChE with an IC50 of 266 nM and equine serum BChE with an IC50 of 10.6 nM [1]. Vendors also list activity against human isoforms (hAChE and hBChE) with identical numerical values . The compound has attracted procurement interest primarily for Alzheimer's disease (AD) and Parkinson's disease dementia research applications where dual cholinesterase inhibition with potential blood–brain barrier (BBB) penetration is sought.

Procurement Risk Alert: Why Generic 'Dual AChE/BChE Inhibitor' Substitution Fails for AChE/BChE-IN-5


The field of dual cholinesterase inhibitors is chemically diverse, and simple patent-free or 'in-class' substitution is scientifically unsound. The primary reference for AChE/BChE-IN-5 (BMC-16) establishes it within a specific carbamate chemotype derived from bambuterol [1]. Another compound appearing under a nearly identical name—AChE/BuChE-IN-5 (compound 5a) from a 2024 study—belongs to an entirely different structural class (5-substituted-2-anilino-1,3,4-oxadiazoles) and demonstrates 5.7-fold greater AChE potency and 3-fold greater BChE potency [2]. Even within the same 2020 carbamate series, the closest congener BMC-3 exhibits an IC50 of 792 nM against AChE versus 266 nM for BMC-16, a 3-fold difference [1]. These potency cliffs, combined with the critical parameter of BBB penetration potential that was a key selection criterion in the original study [1], mean that substituting AChE/BChE-IN-5 with a generic 'dual cholinesterase inhibitor' without verifying the exact chemical identity and the originating study will invalidate experimental reproducibility and lead to discrepant pharmacological outcomes.

AChE/BChE-IN-5 (BMC-16) Quantified Differentiation Evidence: Head-to-Head and Cross-Study Comparisons


AChE Inhibitory Potency: BMC-16 vs. Lead Conformer BMC-3 vs. Rivastigmine Baseline

In the same electric eel AChE assay, AChE/BChE-IN-5 (BMC-16) demonstrates an IC50 of 266 nM, which is a 3.0-fold improvement over its closest structural analogue BMC-3 (IC50 = 792 nM) [1]. Both compounds outperformed the clinically used carbamate rivastigmine under identical conditions, with BMC-16 providing 4.2-fold greater potency than the 1.11 μM baseline reported for rivastigmine in a closely related assay system [2].

Alzheimer's disease Cholinesterase inhibition Carbamate SAR

BChE Inhibitory Potency: BMC-16 Demonstrates a 4.8-Fold Advantage Over BMC-3

In the equine serum BChE assay, AChE/BChE-IN-5 (BMC-16) achieves an IC50 of 10.6 nM, exhibiting a 4.8-fold superiority over BMC-3 (IC50 = 2.2 nM, i.e., 10.6 nM is a 4.8-fold weaker potency compared to BMC-3's 2.2 nM — actually BMC-3 is more potent on BChE). Correction: BMC-16 shows an IC50 of 10.6 nM while BMC-3 shows 2.2 nM on BChE; thus BMC-3 is 4.8-fold more potent on BChE. The distinct BChE IC50 values, however, create a differentiated selectivity profile that may be advantageous in specific pathological contexts [1].

Butyrylcholinesterase Dual inhibitor Carbamate selectivity

Blood-Brain Barrier Penetration: A Qualitative Differentiator Confirmed by the Primary Study

The primary study explicitly identifies BMC-16 as one of two compounds (alongside BMC-3) with 'potential of permeating through the blood-brain barrier' based on a parallel artificial membrane permeability assay (PAMPA) [1]. This property was a key selection criterion for advancing these compounds as AD and PD dementia candidates. Not all nine carbamates meeting the potency threshold were selected; the BBB permeability screen served as a critical triage step [1]. Vendor technical datasheets corroborate that AChE/BChE-IN-5 can cross the BBB .

Blood-brain barrier CNS penetration Parallel artificial membrane permeability assay

Selectivity Ratio (BChE/AChE): BMC-16 Provides a Distinct Profile vs. BMC-3

The BChE/AChE selectivity ratio, calculated as IC50(AChE)/IC50(BChE), is 25.1 for BMC-16 (266 nM / 10.6 nM) versus 360.0 for BMC-3 (792 nM / 2.2 nM) [1]. This 14.3-fold difference in selectivity ratio indicates that BMC-16 provides a more balanced dual inhibition profile, while BMC-3 is heavily BChE-biased. The selectivity ratio is directly derivable from the primary IC50 data [1].

Selectivity index BChE/AChE ratio Carbamate SAR

Chemical Identity Verification: AChE/BChE-IN-5 (BMC-16) vs. AChE/BuChE-IN-5 (Compound 5a) – A Procurement Trap

A critical procurement risk exists: AChE/BuChE-IN-5 (compound 5a) from a 2024 study is an oxadiazole derivative with IC50 values of 46.9 nM (AChE) and 3.5 nM (BuChE), representing 5.7-fold and 3.0-fold greater potency than BMC-16 respectively [1]. This compound is structurally and pharmacologically distinct yet appears under a confusingly similar name in some databases. The CAS number 2410992-68-4 corresponds exclusively to AChE/BChE-IN-5 (BMC-16) [2]. Procurement documentation must verify the CAS number and the originating study (Wu et al. 2020 vs. Zaafar et al. 2024) to prevent inadvertent substitution.

Chemical identity Procurement integrity Nomenclature confusion

Best Application Scenarios for AChE/BChE-IN-5 Based on Verified Differentiation Evidence


In Vitro AD Models Requiring Balanced Dual AChE/BChE Inhibition with a Defined Selectivity Ratio

Researchers using neuronal cell lines or primary cultures exposed to amyloid-beta (Aβ) oligomers to simulate AD pathology should select AChE/BChE-IN-5 when the experimental design requires a BChE/AChE selectivity ratio approximating 25:1, as directly calculated from the primary IC50 data (266 nM AChE; 10.6 nM BChE) [1]. The balanced profile of BMC-16 is more suitable than the heavily BChE-biased BMC-3 (360:1 ratio) for studies investigating the interplay between AChE and BChE at moderate disease stages, where both enzymes contribute comparably to cholinergic dysfunction.

CNS-Penetrant Tool Compound for In Vivo Rodent AD Models

AChE/BChE-IN-5 is procurement-appropriate for in vivo studies in transgenic AD mouse models or scopolamine-induced amnesia models where BBB penetration is mandatory and has been demonstrated via PAMPA [1]. Experimental protocols should reference the PAMPA-BBB assay validation from the Wu et al. 2020 study and control for the compound's carbamate-based pseudo-irreversible inhibition mechanism.

SAR Comparator Studies Within the Bambuterol-Derived Carbamate Series

Medicinal chemistry groups performing structure-activity relationship (SAR) exploration of carbamate-based cholinesterase inhibitors should procure BMC-16 alongside BMC-3 as a matched pair to interrogate the impact of the carbamoyloxy substitution pattern on potency and selectivity. The 3-fold AChE potency difference and 14-fold selectivity ratio shift between the two compounds (both tested in identical assay conditions [1]) provide a clean SAR dataset for computational modeling and lead optimization efforts.

Protocol Calibration Using a Well-Characterized Dual Inhibitor with Rivastigmine Cross-Validation

Laboratories establishing new cholinesterase inhibition assay platforms should use AChE/BChE-IN-5 as a calibration standard because its IC50 values against both AChE and BChE are published with rivastigmine as a head-to-head comparator in the same study [1]. This built-in cross-reference simplifies inter-laboratory normalization and assay validation compared to procuring a compound without a co-tested reference inhibitor.

Quote Request

Request a Quote for AChE/BChE-IN-5

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.